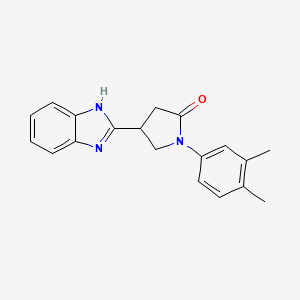

4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety and substituted with a 3,4-dimethylphenyl group. The benzimidazole group is known for its aromaticity and ability to engage in hydrogen bonding, while the pyrrolidin-2-one ring introduces conformational flexibility and polarity.

Properties

Molecular Formula |

C19H19N3O |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)22-11-14(10-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |

InChI Key |

DXLKWSGKISRBOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves the following steps:

Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Attachment of the Pyrrolidinone Moiety: The benzodiazole intermediate is then reacted with a 3,4-dimethylphenyl-substituted pyrrolidinone under basic or catalytic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the methyl groups on the phenyl ring.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or fluorescent probes.

Medicine

Medicinally, compounds like 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE may be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

4-(1H-Benzoimidazol-2-yl)-1-phenylpyrrolidin-2-one (CAS: 380561-11-5)

- Structure : Differs by the absence of methyl groups on the phenyl substituent.

- Molecular Formula : C₁₇H₁₅N₃O (Molar Mass: 277.32 g/mol) .

- Key Distinction : The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability compared to the unsubstituted phenyl analog.

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

- Structure: Contains an additional 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain on the benzimidazole.

Pyrazoline Derivatives with 3,4-Dimethylphenyl Substituents

describes three pyrazoline-based compounds synthesized from (3,4-dimethylphenyl)hydrazine.

| Compound Name | Substituent on Pyrazoline | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) | Yield (%) |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 4-Butyloxyphenyl | 126–130 | 0.87 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 4-Pentyloxyphenyl | 121–125 | 0.89 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 4-Heptanoyloxyphenyl | 121–125 | 0.89 | 84–86 |

Key Observations :

- Alkoxy chain length (butyl vs. pentyl vs. heptanoyl) minimally affects melting points but slightly increases Rf values, indicating higher polarity with shorter chains.

- The target compound’s pyrrolidin-2-one and benzimidazole groups likely confer distinct solubility and stability compared to these pyrazolines .

Functional Comparison with Antioxidant Pyrrolidin-2-one Derivatives

highlights pyrrolidin-2-one derivatives with significant antioxidant activity:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× higher antioxidant activity than ascorbic acid (DPPH assay).

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : 1.35× higher activity than vitamin C.

Implications for Target Compound :

- The benzimidazole moiety in the target compound may augment radical scavenging capacity due to its electron-rich aromatic system, though experimental validation is required .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H20N2O

- Molecular Weight : 296.38 g/mol

- IUPAC Name : this compound

The structure of the compound features a benzimidazole moiety, which is often linked to enhanced biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. A study demonstrated that compounds similar to this compound showed promising results against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.5 |

| This compound | A549 (Lung) | 12.3 |

| Reference Compound | Doxorubicin | 0.5 |

These findings suggest that the compound may act as a potential chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods:

| Microorganism | MIC (µg/ml) | Reference Drug MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin: 100 |

| Escherichia coli | 64 | Ciprofloxacin: 25 |

| Candida albicans | 128 | Griseofulvin: 500 |

The results indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. A recent study highlighted the compound's ability to inhibit pro-inflammatory cytokines:

- Inhibition of IL-6 and TNF-alpha : The compound demonstrated a significant reduction in the levels of these cytokines in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives similar to this compound:

-

Study on Structure-Activity Relationship (SAR) :

- Researchers explored various substitutions on the benzimidazole ring and their impact on biological activity.

- Modifications at positions R1 and R5 were found to enhance anticancer activity significantly.

- Pharmacological Review :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.